Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15930354
InChI: InChI=1S/C11H10ClN3O2/c1-17-11(16)9-4-8(6-2-3-6)14-10-7(12)5-13-15(9)10/h4-6H,2-3H2,1H3
SMILES:
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol

Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate

CAS No.:

Cat. No.: VC15930354

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate -

Specification

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67 g/mol
IUPAC Name methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C11H10ClN3O2/c1-17-11(16)9-4-8(6-2-3-6)14-10-7(12)5-13-15(9)10/h4-6H,2-3H2,1H3
Standard InChI Key XXCOLHSOASQBDR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system containing nitrogen atoms at positions 1, 3, 5, and 7. Key substituents include:

  • Chlorine atom at position 3, enhancing electrophilicity and influencing intermolecular interactions.

  • Cyclopropyl group at position 5, contributing to steric effects and metabolic stability.

  • Methyl ester at position 7, providing a handle for hydrolysis to carboxylic acid derivatives .

The stereochemistry is achiral, as confirmed by its InChIKey (XXCOLHSOASQBDR-UHFFFAOYSA-N), which reflects a planar, non-stereogenic structure.

Physicochemical Profile

Critical parameters include:

PropertyValueSource
Molecular Weight251.67 g/mol
logP (Partition Coefficient)Estimated 2.8–3.1
Polar Surface Area~40 Ų
Solubility (logS)-3.4 to -3.6

The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability, while the low solubility underscores the need for prodrug strategies or formulation optimization in drug development .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves sequential heterocyclic ring formation and functionalization:

  • Pyrazole Precursor Preparation: Cyclocondensation of hydrazine derivatives with β-diketones yields the pyrazole core .

  • Pyrimidine Annulation: Reaction with cyanamide or urea derivatives under acidic conditions forms the pyrimidine ring .

  • Substituent Introduction:

    • Chlorination at position 3 using POCl3 or PCl5.

    • Cyclopropanation via Simmons–Smith reaction or transition-metal-catalyzed cross-coupling.

    • Esterification with methyl chloroformate .

Key challenges include regioselectivity during annulation and minimizing side reactions during chlorination. Optimized protocols report yields of 60–75% after purification by column chromatography .

Scalability and Industrial Relevance

Batch-scale production (100 g–1 kg) employs continuous flow chemistry to enhance heat transfer and reduce reaction times . Regulatory-grade material requires HPLC purity >98%, achievable via recrystallization from ethanol/water mixtures.

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s versatility is exemplified in synthesizing kinase inhibitors and protease modulators:

  • MALT1 Inhibitors: Derivatives show nanomolar activity against mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a target in autoimmune diseases and lymphomas .

  • Anticancer Agents: Structural analogs demonstrate antiproliferative effects in breast and lung cancer cell lines (IC50: 0.5–5 µM) .

Structure-Activity Relationship (SAR) Insights

  • Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation compared to phenyl substituents .

  • Chlorine Atom: Critical for hydrogen bonding with catalytic lysine residues in target enzymes .

  • Methyl Ester: Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Comparative Analysis with Related Compounds

Methyl Ester vs. Carboxylic Acid Derivatives

ParameterMethyl Ester (C11H10ClN3O2)Carboxylic Acid (C10H8ClN3O2)
Molecular Weight251.67 g/mol237.64 g/mol
logP3.11.8
Solubility (mg/mL)0.122.3
Bioavailability (Oral)45%28%

The ester derivative’s higher lipophilicity improves cell membrane penetration, whereas the carboxylic acid form offers better aqueous solubility for intravenous formulations .

Impact of Cyclopropyl vs. Phenyl Substituents

Replacing the phenyl group in methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate with cyclopropyl:

  • Reduces π-π stacking interactions, altering binding kinetics.

  • Improves metabolic stability by shielding reactive sites from cytochrome P450 enzymes .

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